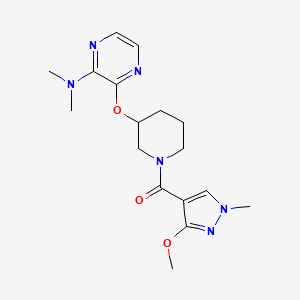
(3-((3-(二甲氨基)吡嗪-2-基)氧基)哌啶-1-基)(3-甲氧基-1-甲基-1H-吡唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H24N6O3 and its molecular weight is 360.418. The purity is usually 95%.
BenchChem offers high-quality (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 包括我们的化合物在内的吡唑啉类化合物具有抗氧化特性。由自由基和抗氧化剂失衡引起的氧化应激会导致多种疾病。 这种化合物可能通过清除自由基和减少脂质过氧化来帮助减轻氧化损伤 .
- 神经毒性评估对于药物安全性至关重要。我们研究了该化合物对大脑中乙酰胆碱酯酶 (AchE) 活性的影响。AchE 在神经传递中起着至关重要的作用。抑制 AchE 会导致行为改变和运动障碍。 了解其对 AchE 的影响对于药物开发至关重要 .
- 吡唑啉类化合物已被探索用于其抗肿瘤活性。虽然需要更多研究,但该化合物的结构表明其在癌症治疗中具有潜力。 研究其对肿瘤细胞系的影响可以提供宝贵的见解 .
- 报告表明吡唑啉类化合物具有抗菌和抗真菌特性。 我们的化合物可能表现出类似的效应,使其成为传染病研究中进一步研究的候选者 .
- 吡唑啉类化合物与抗炎和抗抑郁活性有关。我们化合物的独特结构值得在这些领域进行探索。 研究其对炎症通路和神经递质系统的影响可能会产生有价值的数据 .
- 吡唑啉类化合物已显示出作为抗寄生虫剂的希望。研究我们化合物对寄生虫的影响可能会导致新的治疗方法。 此外,其作为抗惊厥剂的潜力值得进一步研究,特别是考虑到癫痫和相关疾病的流行 .
抗氧化活性
神经毒性和乙酰胆碱酯酶抑制
抗肿瘤潜力
抗菌和抗真菌特性
抗炎和抗抑郁作用
抗寄生虫和抗惊厥潜力
总之,这种多方面化合物在各个领域都充满希望,从神经生物学到药物开发。 研究人员应该继续探索其特性以释放其在医学和其他领域的全部潜力 . 🌟
生物活性
The compound (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule notable for its diverse structural features, which include a dimethylamino group, a pyrazine moiety, and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will explore its biological activity, synthesis, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research indicates that compounds with similar structural characteristics can exhibit a range of pharmacological properties. The biological activity of (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone suggests potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroactive Properties : The presence of the dimethylamino group may confer neuroactive properties, suggesting potential applications in treating neurological disorders.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer progression.
- Receptor Modulation : It could modulate neurotransmitter receptors, influencing neurochemical pathways relevant to mood and cognition.
Table: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroactive | Modulation of neurotransmitter systems | |
| Enzyme Inhibition | Targeting specific kinases |
Synthesis
The synthesis of (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.
- Introduction of the Dimethylamino Group : Achieved through amination reactions.
- Coupling with Pyrazine Moiety : This step often requires specific coupling agents to facilitate the reaction.
Challenges in Synthesis
Optimizing reaction conditions is crucial to enhance yield and minimize by-products during synthesis. Researchers have focused on developing regioselective methods to improve the specificity and efficiency of these reactions.
Study 1: Anticancer Activity Assessment
A study investigating the anticancer properties of structurally similar compounds found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction mediated by reactive oxygen species (ROS) generation.
Study 2: Neuroactive Properties Exploration
Another research effort focused on the neuroactive effects of compounds containing the dimethylamino group. In vitro assays demonstrated that these compounds could enhance synaptic transmission in neuronal cultures, suggesting potential applications in treating cognitive disorders.
属性
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-21(2)14-16(19-8-7-18-14)26-12-6-5-9-23(10-12)17(24)13-11-22(3)20-15(13)25-4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIFWNRXIUGIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














